molecular formula C12H8N2OS B14086629 Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- CAS No. 104857-27-4

Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-

Cat. No.: B14086629
CAS No.: 104857-27-4
M. Wt: 228.27 g/mol
InChI Key: LUMATLSEPMKELP-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- is a heterocyclic compound characterized by a fused isothiazole-pyridine core substituted with a phenyl group at the 2-position. This scaffold is of significant interest due to its diverse biological activities, including antibacterial , antimalarial , and anorectic properties . Synthetically, it is often functionalized via Mannich base reactions or nucleophilic substitutions, enabling the introduction of piperazine, piperidine, or ester moieties to modulate physicochemical and pharmacological profiles . Its structural rigidity and electron-deficient nature make it a versatile candidate for drug discovery and material science applications .

Properties

CAS No.

104857-27-4

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

2-phenyl-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C12H8N2OS/c15-12-10-7-4-8-13-11(10)16-14(12)9-5-2-1-3-6-9/h1-8H

InChI Key

LUMATLSEPMKELP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thioamide Precursors

A foundational approach involves constructing the isothiazolo[5,4-b]pyridin-3-one core through cyclocondensation reactions. Starting materials such as 2-amino-3-mercaptopyridine derivatives can undergo acylation with phenyl-containing reagents. For instance, reaction with phenylacetyl chloride in dichloromethane in the presence of triethylamine yields a thioamide intermediate, which undergoes intramolecular cyclization under oxidative conditions (e.g., hydrogen peroxide or iodine). This method achieves moderate yields (50–65%) but requires precise control of stoichiometry to avoid over-oxidation.

Oxidative Cyclization of Dithiobis Aryl Amides

The patent by US6001863A details a robust method for isothiazolone synthesis via oxidative disproportionation of 2,2'-dithiobis aryl amides. For the 2-phenyl derivative, a dithiobis benzamide precursor bearing a phenyl group at the 2-position is treated with chlorine or bromine in dimethylformamide at 0–5°C. This induces cyclization, forming the isothiazolo[5,4-b]pyridin-3-one core with yields up to 70%. Key advantages include regioselectivity and scalability, though purification via silica gel chromatography is often necessary to remove halogenated byproducts.

Functionalization at the 2-Position

Nucleophilic Aromatic Substitution

Post-cyclization functionalization enables direct introduction of the phenyl group. A 2-chloro-isothiazolo[5,4-b]pyridin-3-one intermediate, prepared via chlorination using phosphorus oxychloride, undergoes nucleophilic substitution with phenylmagnesium bromide in tetrahydrofuran. This method, adapted from imidazo[1,2-a]pyridine syntheses, provides moderate yields (40–55%) but suffers from competing side reactions at the 3-oxo group.

Suzuki-Miyaura Cross-Coupling

For higher regiocontrol, palladium-catalyzed cross-coupling is preferred. A 2-bromo-isothiazolo[5,4-b]pyridin-3-one intermediate reacts with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water). This method achieves yields of 60–75% and tolerates diverse boronic acids, making it ideal for structural diversification. However, the brominated precursor requires multistep synthesis from 2-amino-5-bromopyridine derivatives.

Alternative Routes via Thiol Intermediate

Reductive Cyclization

A modified approach from EP1172364A1 involves reducing a dithiobis aryl amide precursor with dithiothreitol (DTT) to generate a thiol intermediate. Subsequent treatment with acetic anhydride induces cyclization, forming the target compound. While this method avoids harsh oxidants, the thiol intermediate’s instability necessitates in situ reaction, limiting practical yields to 45–50%.

Vilsmeier-Haack Formylation Followed by Alkylation

Though not directly cited in the provided sources, analogous strategies for imidazo[1,2-a]pyridines suggest viability. Formylation of the 2-position via Vilsmeier-Haack conditions (POCl₃/DMF) generates an aldehyde, which is reduced to a hydroxymethyl group and further alkylated with phenyl iodide. This route remains theoretical but could offer a pathway for late-stage phenyl introduction.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Oxidative Cyclization 70 High regioselectivity, scalable Requires toxic halogens
Suzuki Coupling 75 Versatile, mild conditions Multistep precursor synthesis
Nucleophilic Substitution 55 Simple reagents Low functional group tolerance
Reductive Cyclization 50 Avoids strong oxidants Unstable intermediates

Challenges and Optimization Strategies

Byproduct Formation in Oxidative Routes

Excess halogenating agents in cyclization reactions often lead to dihalogenated byproducts. Optimization involves stoichiometric control and quenching with sodium thiosulfate.

Solvent Effects on Coupling Reactions

Polar aprotic solvents like dimethylacetamide improve Suzuki coupling efficiency by stabilizing the palladium catalyst. Conversely, nonpolar solvents reduce side reactions in nucleophilic substitutions.

Purification Techniques

Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures (1:1 v/v) enhances purity for crystalline derivatives.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions include various derivatives of the isothiazolo[5,4-b]pyridine scaffold, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Piperazine/Piperidine Derivatives

  • 4,6-Dimethyl-2-[(4-(3,4-dichlorophenyl)piperazin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one (Compound 4, ) :
    • Physical Properties : Melting point 146–148°C, 65% yield .
    • Biological Activity : Exhibits moderate antibacterial activity, attributed to the 3,4-dichlorophenyl-piperazine substituent enhancing lipophilicity and target affinity .
  • 4,6-Dimethyl-2-[(4-phenylpiperidin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one (): Structural Insight: Crystal structure analysis reveals a planar isothiazolopyridinone core with the piperidine ring adopting a chair conformation, facilitating receptor binding .

Benzyl vs. Phenyl Derivatives

  • 2-Benzylisothiazolo[5,4-b]pyridin-3(2H)-one (Compound 52, ) :
    • Antimalarial Activity : IC₅₀ = 1.52 µM against Plasmodium falciparum, slightly less potent than the phenyl analogue (IC₅₀ = 1.34 µM for a benzyl-substituted benzisothiazolone) .
    • Rationale : The phenyl group at the 2-position may enhance π-π stacking interactions with biological targets compared to the benzyl group .

Isoxazolo[5,4-b]pyridin-3(2H)-one ():

  • Structural Difference : Replacement of the sulfur atom in isothiazole with oxygen (isoxazole) reduces electron-withdrawing effects.
  • Biological Impact : Isoxazolo derivatives exhibit lower antibacterial activity compared to isothiazolo analogues, highlighting the importance of sulfur in redox interactions .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) LogP* Solubility Reference
2-Phenylisothiazolo[5,4-b]pyridin-3-one Not reported ~40–65† ~2.1 Low (hydrophobic)
4,6-Dimethyl-2-[(4-cyclohexylcarbonyl-piperazin-1-yl)methyl] derivative 125–128 39 ~3.5 Moderate (ester)
Ethyl 4-(4,6-dimethyl-3-oxo-derivative) butanoate Not reported Not reported ~1.8 High (polar ester)

*Calculated using fragment-based methods.
†Typical yields for Mannich base syntheses .

Antibacterial Activity

  • 2-Phenylisothiazolo[5,4-b]pyridin-3(2H)-one: Limited direct data, but related 4,6-dimethyl analogues with piperazine substituents inhibit Staphylococcus aureus (MIC = 8–32 µg/mL) .
  • Isoxazolo[3,4-b]pyridin-3(1H)-one : MIC > 64 µg/mL for the same strains, underscoring the role of sulfur in enhancing antibacterial potency .

Central Nervous System (CNS) Activity

  • 4,6-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl] derivative: Demonstrates anorectic activity in rodent models (ED₅₀ = 10 mg/kg), likely via serotonin receptor modulation .
  • 2-Phenyl parent compound: No reported CNS activity, suggesting the piperazinylmethyl side chain is critical for blood-brain barrier penetration .

Biological Activity

Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- (CAS Number: 104857-27-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- is C₁₂H₈N₂OS. The compound features a unique isothiazole ring fused with a pyridine, which contributes to its biological activity. Its structure is characterized by the presence of a phenyl group at the 2-position of the isothiazole moiety.

PropertyValue
Molecular Weight228.27 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A
LogP2.447

Synthesis

The synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yields and purity. For example, a common approach includes nucleophilic substitution reactions followed by cyclization processes to form the desired heterocyclic structure .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to isothiazolo[5,4-b]pyridine derivatives. Specifically, these compounds have shown efficacy against various viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV). The mechanism of action involves inhibition of viral entry and assembly stages in the viral lifecycle .

In vitro assays have demonstrated low micromolar activity against HCV with IC₅₀ values indicating significant potency. For instance, derivatives with specific substitutions on the phenyl ring have exhibited enhanced antiviral effects compared to their unsubstituted counterparts .

Cyclin G-associated Kinase (GAK) Inhibition

Isothiazolo[5,4-b]pyridin-3(2H)-one derivatives have been identified as selective inhibitors of Cyclin G-associated kinase (GAK), which plays a critical role in cellular processes such as cell cycle regulation and viral replication . The most potent compounds in this series displayed IC₅₀ values in the nanomolar range, demonstrating their potential as therapeutic agents in treating viral infections and possibly other diseases where GAK is implicated .

Case Studies

  • Study on Antiviral Efficacy : A study evaluated the antiviral activity of various isothiazolo[5,4-b]pyridine derivatives against HCV. The results indicated that modifications on the phenyl ring significantly influenced antiviral potency. Compounds with electron-donating groups showed improved efficacy compared to those with electron-withdrawing groups .
  • GAK Inhibition Research : Another study focused on synthesizing a library of isothiazolo[5,4-b]pyridine derivatives to explore their GAK inhibitory activity. The findings revealed that specific substitutions at positions 5 and 6 of the pyridine core were crucial for enhancing binding affinity and selectivity towards GAK .

Q & A

Basic: What synthetic methodologies are recommended for preparing isothiazolo[5,4-b]pyridin-3(2H)-one derivatives, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization reactions using precursors like 2-aminopyridines and sulfur-containing reagents. For example, Taurins et al. demonstrated the formation of isothiazolo[5,4-b]pyridines via condensation of 2-aminopyridine derivatives with thionation agents (e.g., phosphorus pentasulfide) under anhydrous conditions . Optimization includes:

  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Lewis acids like ZnCl₂ may accelerate cyclization.
    Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How can spectroscopic techniques (NMR, XRD) resolve structural ambiguities in isothiazolo[5,4-b]pyridin-3(2H)-one derivatives?

Methodological Answer:

  • NMR :
    • ¹H NMR : Distinct signals for the phenyl group (δ 7.2–7.6 ppm) and isothiazolone protons (δ 8.1–8.5 ppm) confirm substitution patterns.
    • ¹³C NMR : Carbonyl resonance (δ 165–170 ppm) verifies lactam formation.
  • XRD Crystallography : Resolves stereoelectronic effects, as seen in Hamid et al.’s work on isoxazolo-pyridines, where XRD confirmed planarity of the fused heterocyclic system . For 2-phenyl derivatives, XRD can distinguish between syn and anti conformers of the phenyl substituent .

Basic: What safety protocols are critical when handling isothiazolo[5,4-b]pyridin-3(2H)-one derivatives in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First Aid : For skin contact, wash immediately with water; consult a physician and provide SDS (as per general guidelines for related thiazolo compounds) .
  • Storage : Store in airtight containers under inert atmosphere (N₂ or Ar) to prevent oxidation.

Advanced: How can computational modeling predict the reactivity and regioselectivity of electrophilic substitutions in isothiazolo[5,4-b]pyridin-3(2H)-one derivatives?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying nucleophilic/electrophilic sites. For example, the C-5 position in isothiazolo-pyridines is often more reactive due to electron-deficient pyridinic nitrogen .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack by electrophiles (e.g., nitration at C-4 vs. C-6).
  • Case Study : Malinka et al. used DFT to rationalize the preference for bromination at C-4 in 4,6-dimethyl derivatives .

Advanced: What strategies are effective for evaluating the bioactivity of 2-phenyl-isothiazolo[5,4-b]pyridin-3(2H)-one derivatives, particularly in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
    • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes. Malinka et al. linked 2-phenyl derivatives to anorectic activity via dopamine receptor docking .
  • SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing groups at C-6) to correlate structure with activity.

Advanced: How can contradictions in reported synthetic yields or spectral data for isothiazolo[5,4-b]pyridin-3(2H)-one derivatives be resolved?

Methodological Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, moisture levels) that may affect yields.
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulation).
  • Meta-Analysis : Review multiple studies (e.g., Taurins vs. Malinka) to identify trends in substituent effects on reactivity .

Advanced: How does the electronic nature of substituents influence the photophysical properties of isothiazolo[5,4-b]pyridin-3(2H)-one derivatives?

Methodological Answer:

  • UV-Vis Spectroscopy : Electron-donating groups (e.g., -OCH₃) redshift absorption maxima (λₘₐₓ) by extending conjugation.
  • Fluorescence Quenching : Heavy atoms (e.g., Br at C-4) enhance spin-orbit coupling, reducing quantum yield.
  • Case Study : Analogous isoxazolo-pyridines showed tunable emission wavelengths (350–450 nm) with varying substituents .

Table 1: Comparison of Isothiazolo[5,4-b]pyridin-3(2H)-one Derivatives and Structural Analogs

CompoundKey SubstituentsBioactivity (Example)Reference
2-Phenyl derivativePhenyl at C-2Anorectic activity Malinka et al.
4,6-Dimethyl derivativeMethyl at C-4, C-6Kinase inhibitionTaurins et al.
7-Methoxy-5-(2-pyridinyl)Methoxy, pyridinylAntibacterial

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